

Inter-laboratory Comparison of Sudan I Detection Methods: A Comprehensive Guide

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Compound of Interest

Compound Name: Sudan I

Cat. No.: B7828725

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Introduction

Sudan I is a synthetic, oil-soluble azo dye that has been illicitly used to enhance the color of various food products, including chili powder, curry pastes, and palm oil.[1] Classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC), its presence in foodstuffs is prohibited in many countries, including the European Union and the United States.[2][3] Consequently, robust and reliable analytical methods are crucial for the detection of **Sudan I** to ensure food safety and compliance with international regulations. This guide provides an objective comparison of common analytical techniques for **Sudan I** detection, supported by inter-laboratory comparison data and detailed experimental protocols, to assist researchers and laboratory professionals in selecting the most suitable method for their needs.

The most prevalent and well-established methods for **Sudan I** analysis are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Ultraviolet-Visible (UV-Vis) detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4] Enzyme-Linked Immunosorbent Assay (ELISA) has also been employed as a screening tool.[5] [6] The performance of these methods is typically evaluated based on key parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and precision (repeatability and reproducibility).[7][8]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of different methods for the determination of **Sudan I** in various food matrices, based on data from several studies.

Table 1: Performance of HPLC-based Methods for **Sudan I** Detection

Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
HPLC-DAD	Sauces	0.2 - 0.5 mg/kg	0.4 - 1 mg/kg	51 - 86	[8]
HPLC-DAD	Powdered Spices	1.5 - 2 mg/kg	3 - 4 mg/kg	89 - 100	[8]
HPLC-DAD	Turmeric	0.01 - 0.04 mg/kg	0.04 - 0.12 mg/kg	96.0 - 102.6	[7]
LC-MS/MS	Spices	0.5 - 10 µg/kg	-	-	[2]
LC-MS/MS	Palm Oil & Chilli Spices	-	-	88 - 100	[2]
UPLC-MS/MS	Chili Powder	0.001 - 0.03 mg/kg	0.002 - 0.1 mg/kg	80.7 - 104.4	[9]
UPLC-MS/MS	Spices and chili-containing foodstuffs	0.06 ng/mL	0.19 ng/mL	78.79 - 110.49	[10]

Table 2: Performance of Other Methods for **Sudan I** Detection

Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
HPLC/APCI-MS	Hot chilli, spices, and oven-baked foods	-	-	-	[5]
High-Resolution Mass Spectrometry	Tomato sauce, chilli powder, and palm oil	0.5 - 1 mg/kg (Limit of Identification)	-	-	[6]
Molecularly Imprinted Solid Phase Extraction with HPLC	Hot chilli pepper, hot chilli tomato sauce, sausage, tomato sauce and hard boiled egg yolk	-	-	85 - 101	[11]
HPLC with Nanosilica pre-concentration	Food Samples	2.9 - 3 µg/kg	9.5 - 9.8 µg/kg	80 - 100	[12]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results in an inter-laboratory setting. Below are outlines of common methodologies for **Sudan I** detection.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the quantification of Sudan dyes in various food matrices.

Sample Preparation (Chilli Powder):

- Weigh 1 gram of the homogenized chili powder sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile as the extraction solvent.
- Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 15 minutes.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into a vial for HPLC analysis.[8]

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10, v/v).[8]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: Diode-Array Detector set at the maximum absorption wavelength of **Sudan I** (approximately 478 nm).
- Quantification: Based on a calibration curve prepared using matrix-matched standards.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it an excellent confirmatory method.

Sample Preparation (Palm Oil):

- Dissolve 1 gram of the palm oil sample in 10 mL of hexane.
- Extract the Sudan dyes from the hexane solution using 10 mL of acetonitrile.

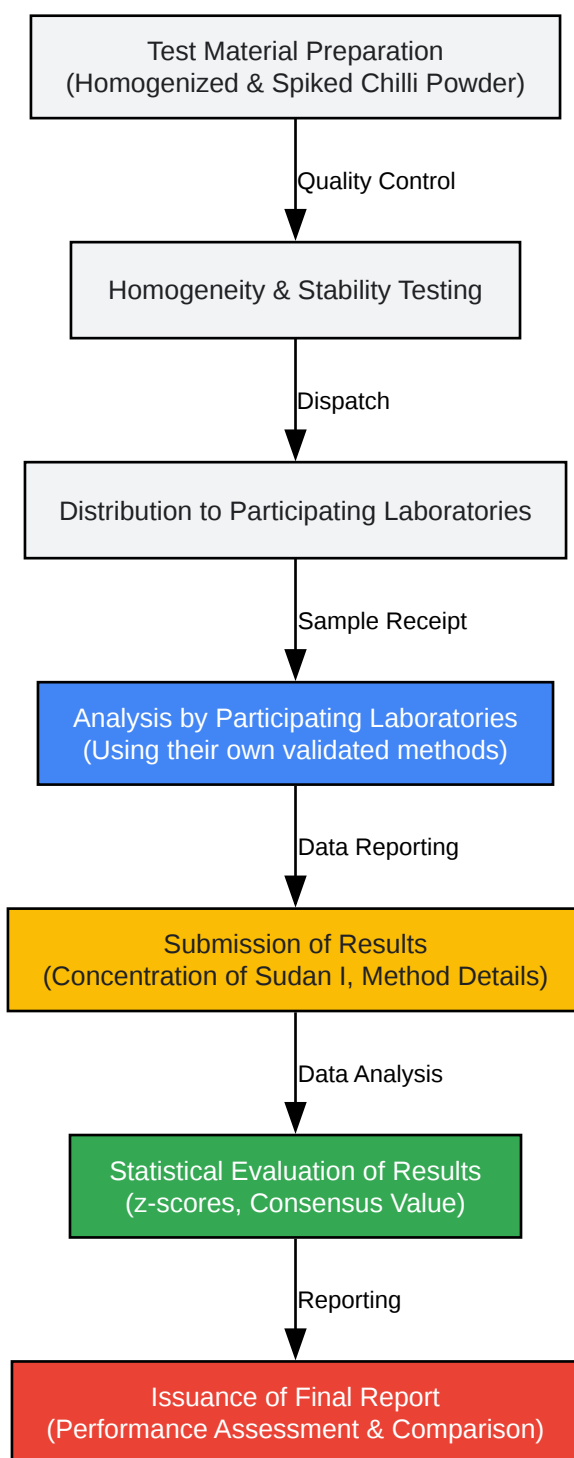
- Vortex the mixture and then centrifuge to separate the layers.
- Collect the acetonitrile layer and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water, 80:20, v/v) for LC-MS/MS analysis.[\[2\]](#)

LC-MS/MS Conditions:

- LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).[\[10\]](#)
- Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to enhance ionization.[\[10\]](#)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for **Sudan I** for quantification and confirmation.[\[10\]](#)

Visualizing the Inter-laboratory Comparison Workflow

To ensure the reliability and comparability of results across different laboratories, a structured workflow for an inter-laboratory comparison or proficiency test is essential.



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Caption: Workflow of an inter-laboratory comparison for **Sudan I** detection.

The diagram above illustrates the typical stages of an inter-laboratory comparison study for **Sudan I** in a food matrix.^[13] The process begins with the preparation and quality control of the

test material, followed by its distribution to participating laboratories. Each laboratory then analyzes the sample using its in-house validated method and submits the results. The organizing body performs a statistical evaluation to assess the performance of each participant and compiles a final report. Such programs are vital for external quality assessment and help laboratories to ensure the accuracy and reliability of their analytical data.[14]

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